molecular formula C16H15FN2O3S2 B3635099 {(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B3635099
M. Wt: 366.4 g/mol
InChI Key: CVPLUAOCXVDQHH-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound that features a thiazolidinone core

Preparation Methods

The synthesis of {(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidinone core, followed by the introduction of the acetic acid moiety and the fluorinated benzylidene group. Reaction conditions may include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

{(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a lead compound for drug development.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorinated benzylidene group may enhance its binding affinity to these targets, while the thiazolidinone core could be responsible for its biological activity. The exact pathways and molecular targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar compounds to {(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid include other thiazolidinone derivatives and fluorinated benzylidene compounds. What sets this compound apart is the combination of the thiazolidinone core with the fluorinated benzylidene group, which may confer unique properties such as enhanced biological activity or stability. Examples of similar compounds include:

  • Thiazolidin-2,4-dione derivatives
  • Fluorobenzylidene thiazolidinones

Properties

IUPAC Name

2-[(5E)-5-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S2/c17-11-7-10(3-4-12(11)18-5-1-2-6-18)8-13-15(22)19(9-14(20)21)16(23)24-13/h3-4,7-8H,1-2,5-6,9H2,(H,20,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPLUAOCXVDQHH-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Reactant of Route 2
{(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Reactant of Route 3
Reactant of Route 3
{(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Reactant of Route 4
Reactant of Route 4
{(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Reactant of Route 5
{(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Reactant of Route 6
{(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.